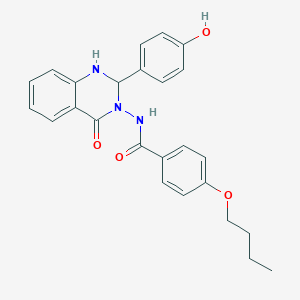
Quin-C7
Vue d'ensemble
Description
Quin-C7 is a synthetic organic compound . It is an antagonist of the FPR2 receptor . It is also known as a ligand, a molecule that binds to another (usually larger) molecule .
Synthesis Analysis
This compound was identified through structure-activity relationship analysis of Quin-C1 . The methoxyl substitution produced an agonist 4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1; C1), whereas a hydroxyl substitution resulted in a pure antagonist, this compound (C7) .Molecular Structure Analysis
This compound has a molecular weight of 431.18 . Its molecular structure can be represented by the following SMILES (Simplified Molecular Input Line Entry Specification):CCCCOc1ccc(cc1)C(=O)NN1C(Nc2c(C1=O)cccc2)c1ccc(cc1)O . Chemical Reactions Analysis
This compound is a FPR2 receptor antagonist . It partially inhibits FPR2 activation in HL-60 cells .Physical And Chemical Properties Analysis
This compound has the following physical and chemical properties :Applications De Recherche Scientifique
Drug Delivery and Cancer Treatment
- Quin-C7 has shown potential in the realm of drug delivery, specifically for cancer treatment. A study highlighted the use of carbon quantum dots conjugated with Quinic acid (a component related to this compound) for delivering drugs to breast cancer cells. This method showed promising results for targeted therapy, demonstrating the compound's potential as a multifunctional theranostic agent (Samimi, Ardestani, & Dorkoosh, 2020).
Neurotoxicity and Neurodegenerative Diseases
- This compound, as Quinolinic acid, is also researched for its role in neurotoxicity and neurodegenerative diseases. It's been implicated in disorders like Huntington's disease and epilepsy. Studies on rat models have shown that QUIN can act as an endogenous excitotoxin in the brain, highlighting its potential involvement in the pathogenesis of these diseases (Foster, Miller, Oldendorf, & Schwarcz, 1984).
Anticorrosive Materials
- Quinoline derivatives, including this compound, are recognized for their effectiveness as anticorrosive materials. They are particularly efficient due to their high electron density, which enables stable complex formation with metallic surfaces. This application is critical in industrial and engineering contexts (Verma, Quraishi, & Ebenso, 2020).
Anti-Inflammatory Properties
- Research has also explored the anti-inflammatory properties of this compound. It has been observed to reduce inflammation in various models, including paw edema and sponge granuloma assays in rats. These findings suggest that this compound could be a potential therapeutic agent for inflammatory diseases (Heyliger, Mazzio, & Soliman, 1999).
Chemokine Production and Receptor Expression
- This compound can influence chemokine production and receptor expression, particularly in astrocytes. This function is critical in brain immunoregulation and suggests that this compound might amplify brain inflammation in certain conditions like AIDS dementia complex (Guillemin, Croitoru-Lamoury, Dormont, Armati, & Brew, 2003).
Antimicrobial and Antiviral Applications
- Quinoline-based compounds, including this compound, have been studied for their antimicrobial and antiviral properties. They are particularly noted for their role in malaria treatment and research into their effectiveness against other viral diseases, including COVID-19, is ongoing (Zhou et al., 2020).
Propriétés
IUPAC Name |
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPHVKOQXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



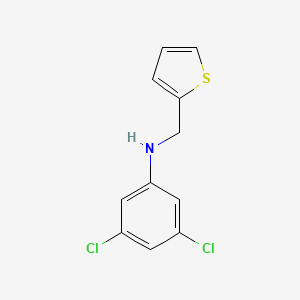
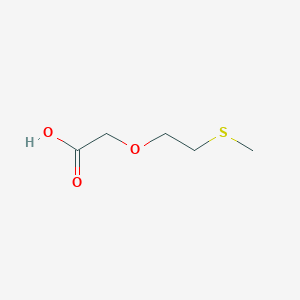
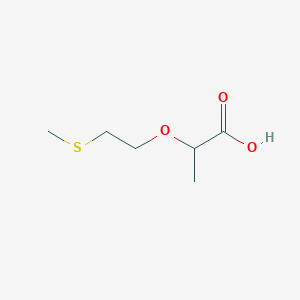
![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)
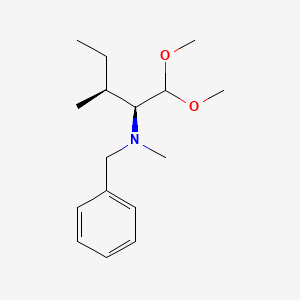
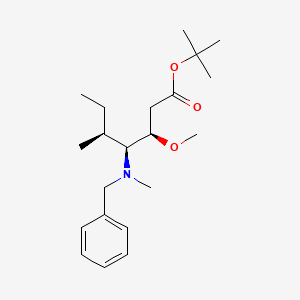
![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)

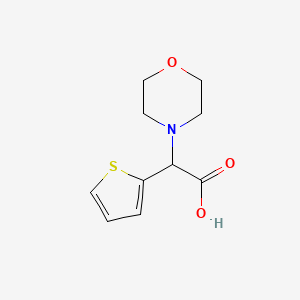

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)